N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
CAS No.:
VCID: VC19958392
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is a complex organic compound classified as an aromatic amide. It features both aromatic and amide functional groups, which are crucial for its chemical and biological properties. This compound is of significant interest in organic synthesis and medicinal applications due to its potential interactions with biological targets such as receptors or enzymes. Chemical Formula and Molecular WeightStructural Features
SynthesisThe synthesis of N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide typically involves multi-step synthetic routes. One common method involves the reaction of 5-bromopyridine with 4-hydroxypiperidine under acetic anhydride conditions to form the desired acetamide. Biological and Therapeutic ImplicationsThe compound's mechanism of action is primarily linked to its interaction with biological targets. The presence of both brominated pyridine and hydroxypiperidine groups allows for potential binding interactions that may inhibit or modulate biological pathways. Research suggests that compounds with similar structures could act as inhibitors for various enzymes or receptors, indicating potential therapeutic applications. Research and ApplicationsN-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is a valuable asset in medicinal chemistry due to its versatility. It can participate in various chemical reactions, which are crucial for modifying the compound for specific biological activities or synthesizing derivatives with enhanced properties. |
---|---|
Product Name | N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Molecular Formula | C12H16BrN3O2 |
Molecular Weight | 314.18 g/mol |
IUPAC Name | N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Standard InChI | InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18) |
Standard InChIKey | ZPSGWFJTUGCXTC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1O)CC(=O)NC2=NC=C(C=C2)Br |
PubChem Compound | 36136087 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume